molecular formula C7H7Br2F6O5P B3051192 Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate CAS No. 318967-86-1

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate

Cat. No.: B3051192
CAS No.: 318967-86-1
M. Wt: 475.9 g/mol
InChI Key: WQKORYQQLDAFDJ-UHFFFAOYSA-N
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Description

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate is a chemical compound with the molecular formula C7H8BrF6O5P and a molecular weight of 397.007 g/mol . This compound is known for its unique structure, which includes both bromine and trifluoroethoxy groups, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate typically involves the reaction of methyl bromoacetate with bis(2,2,2-trifluoroethyl) phosphite in the presence of a base such as potassium bis(trimethylsilyl)amide (KHMDS) and a catalyst like 18-crown-6 . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, around -78°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and bases like sodium hydroxide for hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate exerts its effects involves the interaction of its phosphoryl group with various molecular targets. The trifluoroethoxy groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The bromine atoms can be easily substituted, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate is unique due to the presence of both bromine and trifluoroethoxy groups, which confer distinct reactivity and stability properties. This makes it a valuable reagent in various chemical transformations and applications .

Properties

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2F6O5P/c1-18-4(16)7(8,9)21(17,19-2-5(10,11)12)20-3-6(13,14)15/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKORYQQLDAFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(P(=O)(OCC(F)(F)F)OCC(F)(F)F)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2F6O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572825
Record name Methyl [bis(2,2,2-trifluoroethoxy)phosphoryl](dibromo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318967-86-1
Record name Methyl [bis(2,2,2-trifluoroethoxy)phosphoryl](dibromo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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